1-Chloro-4-iodobutane
Overview
Description
Synthesis Analysis
The synthesis of 1-chloro-4-iodobutane can involve halogenation reactions where butane is sequentially halogenated to introduce chlorine and iodine atoms at specific positions. Though direct synthesis information specific to 1-chloro-4-iodobutane is scarce, similar halogenated compounds are synthesized through radical halogenation or via the use of specific halogenating agents under controlled conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 1-chloro-4-iodobutane, as with related compounds, can be studied through spectroscopic methods such as Raman and infrared spectroscopy, which reveal information about the rotational isomerism and conformation of the molecule. For instance, studies on similar molecules have shown how halogen atoms affect the molecular conformation due to their size and electronegativity, which can lead to various rotational isomers in different states of aggregation (Matsuura et al., 1979).
Chemical Reactions and Properties
1-Chloro-4-iodobutane participates in various chemical reactions, primarily serving as a versatile intermediate. Its chemical reactivity is characterized by the presence of both chloro and iodo groups, which can undergo substitution reactions, facilitating the synthesis of more complex organic molecules. The transformation of OH-adduct of 1-chloro-4-iodobutane into an intra-molecular radical cation in neutral aqueous solution is an example of its reactivity, showcasing the compound's potential in synthesizing radical species (Mohan et al., 1999).
Scientific Research Applications
Application 4: Electrogenerated Nickel (I) Salen Catalyzed Reduction
- Summary of Application : 1-Chloro-4-iodobutane is an α,ω-dihaloalkane and undergoes electrogenerated Nickel (I) salen (N,N′-bis(salicylidene)ethylenediamine) catalyzed reduction to afford 1,8-dichlorooctane .
Application 5: Thermophysical Property Data Analysis
- Summary of Application : 1-Chloro-4-iodobutane has been used in the analysis of thermophysical property data, including normal boiling temperature, critical temperature, critical pressure, and density .
Application 6: Thermophysical Property Data Analysis
Safety And Hazards
1-Chloro-4-iodobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and toxic if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, keeping container tightly closed, and taking precautionary measures against static discharge .
Future Directions
properties
IUPAC Name |
1-chloro-4-iodobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOSPTBRSOYXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065029 | |
Record name | 1-Iodo-4-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-iodobutane | |
CAS RN |
10297-05-9 | |
Record name | 1-Chloro-4-iodobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10297-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-chloro-4-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-chloro-4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodo-4-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-iodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloro-4-iodobutane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977ZE83TAE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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